molecular formula C13H14ClN3 B1479779 1-(2-Chloroethyl)-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2098007-08-8

1-(2-Chloroethyl)-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No.: B1479779
CAS No.: 2098007-08-8
M. Wt: 247.72 g/mol
InChI Key: KULTZVWXRDAFKM-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a synthetic organic compound that features a chloroethyl group, a pyridinyl group, and a tetrahydrocyclopenta[c]pyrazole core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable dicarbonyl compound with hydrazine or its derivatives.

    Cyclization: The intermediate formed can undergo cyclization to form the tetrahydrocyclopenta[c]pyrazole core.

    Introduction of the chloroethyl group: This step might involve the alkylation of the pyrazole nitrogen with 2-chloroethyl chloride under basic conditions.

    Attachment of the pyridinyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridinyl halide and a suitable catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole can undergo various chemical reactions, including:

    Substitution reactions: The chloroethyl group can participate in nucleophilic substitution reactions.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling reactions: The pyridinyl group can be involved in further coupling reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or thiols can be used.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, substitution of the chloroethyl group with a nucleophile would yield a new substituted product.

Scientific Research Applications

1-(2-Chloroethyl)-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent due to its structural features.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloroethyl)-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
  • 1-(2-Chloroethyl)-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
  • 1-(2-Bromoethyl)-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Uniqueness

The unique combination of the chloroethyl group, pyridinyl group, and the tetrahydrocyclopenta[c]pyrazole core in 1-(2-Chloroethyl)-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness can be leveraged in designing new compounds with improved properties.

Properties

IUPAC Name

1-(2-chloroethyl)-3-pyridin-3-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3/c14-6-8-17-12-5-1-4-11(12)13(16-17)10-3-2-7-15-9-10/h2-3,7,9H,1,4-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULTZVWXRDAFKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(N=C2C3=CN=CC=C3)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Chloroethyl)-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
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1-(2-Chloroethyl)-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
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1-(2-Chloroethyl)-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
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1-(2-Chloroethyl)-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
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1-(2-Chloroethyl)-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 6
1-(2-Chloroethyl)-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

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